Methyl 4-(2-quinoxalinylsulfanyl)phenyl ether
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Description
Molecular Structure Analysis
The molecular structure of “Methyl 4-(2-quinoxalinylsulfanyl)phenyl ether” is represented by the formula C15H12N2OS. This indicates that the compound contains 15 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 1 sulfur atom, and 1 oxygen atom.Scientific Research Applications
Electroluminescence Applications
Studies on non-ether poly(phenyl quinoxaline) derivatives, similar in structure to Methyl 4-(2-quinoxalinylsulfanyl)phenyl ether, have highlighted their potential as electron-transporting materials in electroluminescent devices. These materials can enhance the performance of multilayer and composite film electroluminescent devices due to their favorable electronic properties (O'brien et al., 1996).
Optical Molecular Sensors
Quinoxaline-based styryl dyes, which share the quinoxaline core with Methyl 4-(2-quinoxalinylsulfanyl)phenyl ether, have been developed as optical molecular sensors for detecting alkali and alkaline-earth metal cations. These compounds demonstrate significant fluorescence enhancement upon cation binding, indicating their utility in sensitive detection applications (Gromov et al., 2013).
Antimicrobial Activity
The synthesis of new quinoxaline derivatives by introducing ether linkages has led to compounds with promising antimicrobial activity. This research area explores the potential of such compounds in developing new antimicrobial agents, indicating the broader applicability of Methyl 4-(2-quinoxalinylsulfanyl)phenyl ether-related structures in pharmaceuticals (Singh et al., 2010).
Antibacterial Applications
Derivatives similar to Methyl 4-(2-quinoxalinylsulfanyl)phenyl ether have been explored for their antibacterial properties. Certain methyl-4-((substituted phenyl)[6H-indolo(2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives show potent inhibitory activity against various bacterial strains, suggesting the potential of quinoxaline derivatives in antibacterial drug development (Murthy et al., 2011).
Kinetic Studies of Oxidation Reactions
The kinetics of reactions between quinones (oxidation intermediates) and wine nucleophiles have been studied using model compounds related to Methyl 4-(2-quinoxalinylsulfanyl)phenyl ether. These studies help in understanding the oxidative stability and reactivity of such compounds, which can be applied in food chemistry and preservation (Nikolantonaki & Waterhouse, 2012).
properties
IUPAC Name |
2-(4-methoxyphenyl)sulfanylquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-18-11-6-8-12(9-7-11)19-15-10-16-13-4-2-3-5-14(13)17-15/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPUDQINSCLOJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=NC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-quinoxalinylsulfanyl)phenyl ether |
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